molecular formula C21H19ClF3N3O3 B1193722 VBIT-3

VBIT-3

Cat. No.: B1193722
M. Wt: 453.85
InChI Key: RSUJVXBELMZOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VBIT-3 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-chlorophenyl group and a 4-(trifluoromethoxy)phenyl piperazine moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of VBIT-3 typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions . The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the 4-chlorophenyl and 4-(trifluoromethoxy)phenyl piperazine groups under controlled conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity.

Chemical Reactions Analysis

VBIT-3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

VBIT-3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of VBIT-3 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C21H19ClF3N3O3

Molecular Weight

453.85

IUPAC Name

1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H19ClF3N3O3/c22-14-1-3-16(4-2-14)28-19(29)13-18(20(28)30)27-11-9-26(10-12-27)15-5-7-17(8-6-15)31-21(23,24)25/h1-8,18H,9-13H2

InChI Key

RSUJVXBELMZOKK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VBIT-3;  VBIT3;  VBIT 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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